molecular formula C20H40B2O4 B6226047 4,4,5,5-tetraethyl-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane CAS No. 2247367-07-1

4,4,5,5-tetraethyl-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane

Cat. No.: B6226047
CAS No.: 2247367-07-1
M. Wt: 366.2 g/mol
InChI Key: GJIANGSDQYJKIO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetraethyl-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of tetraethyl borate with a suitable diol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of boronic esters followed by further functionalization. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including:

  • Oxidation: The boronic ester group can be oxidized to form boronic acids.

  • Reduction: Reduction reactions can be used to convert the boronic ester to boronic acids or other derivatives.

  • Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Boronic Acids: These are commonly formed through oxidation reactions.

  • Boronic Esters: These can be synthesized through esterification reactions.

  • Substituted Derivatives: Various functional groups can be introduced through substitution reactions.

Scientific Research Applications

This compound finds applications in several fields:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

  • Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms.

  • Medicine: It is explored for its potential use in drug discovery and development.

  • Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its boronic acid functionality, which can form reversible covalent bonds with diols and other Lewis bases. This property makes it useful in catalysis and molecular recognition processes.

Molecular Targets and Pathways Involved:

  • Enzymes: It can interact with enzymes that have active sites containing diol groups.

  • Catalysts: It can act as a ligand in transition metal-catalyzed reactions.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • Boronic Acids: Various boronic acids with different substituents.

Uniqueness: 4,4,5,5-Tetraethyl-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane is unique due to its bulky tetraethyl groups, which provide steric hindrance and influence its reactivity and stability compared to other boronic esters.

Properties

CAS No.

2247367-07-1

Molecular Formula

C20H40B2O4

Molecular Weight

366.2 g/mol

IUPAC Name

4,4,5,5-tetraethyl-2-(4,4,5,5-tetraethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C20H40B2O4/c1-9-17(10-2)18(11-3,12-4)24-21(23-17)22-25-19(13-5,14-6)20(15-7,16-8)26-22/h9-16H2,1-8H3

InChI Key

GJIANGSDQYJKIO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(CC)CC)(CC)CC)B2OC(C(O2)(CC)CC)(CC)CC

Purity

95

Origin of Product

United States

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